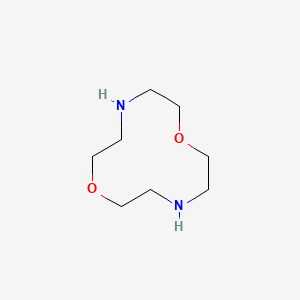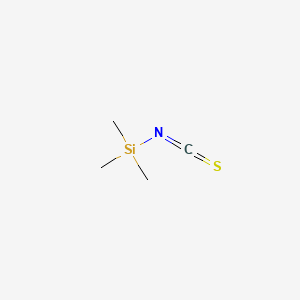
(Trimethylsilyl)isothiocyanate
Descripción general
Descripción
(Trimethylsilyl)isothiocyanate (TMSITC) is an organosilicon compound that has been used extensively in a variety of scientific research applications. It is a versatile reagent that is used in the synthesis of a variety of compounds, and can also be used to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Heterocycle Synthesis : TMSNCS is notably used in synthesizing heterocycles. Its chemical stability, moderate toxicity, and high tolerance to various functional groups make it a valuable reagent in this field (Freitas, 2016).
Thiocyanation and Isothiocyanation Reactions : It is frequently employed in thiocyanation and isothiocyanation reactions, demonstrating versatility and ease of handling (Freitas, 2016).
Trifluoromethylthiocyanation of Alkenes : In the synthesis of CF3-containing alkyl thiocyanates, TMSNCS acts as a thiocyanating agent. This method is highly selective and efficient for direct trifluoromethylthiocyanation of alkenes (Liang et al., 2015).
Synthesis of Isothiocyanato-Substituted Ethers : TMSNCS reacts with aldehydes and acetals to produce symmetrically and unsymmetrically isothiocyanato-substituted ethers, showcasing its reactivity and application in synthesizing complex organic compounds (Nishiyama & Oba, 1987).
Characterization of Alkyl- and Aminoalkylphosphonates : TMSNCS derivatives are used for characterizing alkylphosphonates and aminoalkylphosphonates through gas chromatography and mass spectrometry, highlighting its role in analytical chemistry (Harvey & Horning, 1973).
Preparation of Silylated Methyl Isothiocyanates : The preparation and reaction of various trimethylsilyl methyl isothiocyanates with aldehydes, ketones, and imines have been studied, further demonstrating the compound's utility in creating diverse organic structures (Hirao et al., 1982).
Mecanismo De Acción
Target of Action
Trimethylsilyl isothiocyanate (TMSNCS) is an organosilicon compound that contains an isothiocyanate group . It is an ambident nucleophile, able to react with various alkyl halides, acetals, aldehydes, unsaturated compounds, aziridines, oxiranes, polycyclic aromatic hydrocarbons, and acetylated hexoses . These compounds are the primary targets of TMSNCS.
Mode of Action
TMSNCS interacts with its targets through nucleophilic substitution reactions. As a sulfur nucleophile, TMSNCS substitutes for halides on a range of alkyl substrates, giving alkyl thiocyanates . As a nitrogen nucleophile, TMSNCS adds across the carbonyl group of aldehydes and substitutes isothiocyanate for one of the ether groups on acetals via acid-catalyzed processes .
Biochemical Pathways
The biochemical pathways affected by TMSNCS are primarily those involving the compounds it targets. For example, it can react with alkyl halides to form alkyl thiocyanates . It can also add across the carbonyl group of aldehydes and substitute isothiocyanate for one of the ether groups on acetals . These reactions can lead to changes in the structures and functions of these compounds, affecting their downstream biochemical pathways.
Result of Action
The molecular and cellular effects of TMSNCS’s action depend on the specific reactions it undergoes with its targets. For example, the formation of alkyl thiocyanates could potentially alter the properties of the alkyl compounds . Similarly, the substitution of isothiocyanate for an ether group on acetals could change the properties of the acetals .
Action Environment
The action, efficacy, and stability of TMSNCS can be influenced by various environmental factors. For instance, the presence of other reactive compounds could compete with TMSNCS for its targets, potentially affecting its efficacy. Additionally, factors such as temperature and pH could influence the rate and extent of the reactions involving TMSNCS .
Safety and Hazards
Direcciones Futuras
There are several papers that discuss the potential applications and future directions of TMSNCS. For example, a paper on ResearchGate discusses the versatility of TMSNCS as a reagent, especially in heterocycle synthesis . Another paper discusses the use of TMSNCS for the one-pot synthesis of mercapto-1,2,4-triazoles . These papers provide a good starting point for understanding the potential future directions of TMSNCS research.
Análisis Bioquímico
Biochemical Properties
(Trimethylsilyl)isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of amino acid thiohydantoins and other derivatives. It interacts with various enzymes and proteins, facilitating the formation of thioamide structures. For example, it reacts with fullerene-mixed peroxide to yield isothiocyanate derivatives . Additionally, this compound participates in ring-opening reactions of N-substituted aziridines and cyclohexene oxide, demonstrating its versatility in biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by interacting with specific biomolecules, leading to changes in cellular activities. For instance, it can modulate the activity of certain enzymes, thereby impacting metabolic pathways and gene expression . These interactions highlight the compound’s potential in regulating cellular functions and its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as both a nucleophile and an electrophile. It can react with various nucleophiles to form thioamide structures, which can undergo further reactions to form heterocycles . Additionally, this compound can substitute for halides on alkyl substrates, forming alkyl thiocyanates under mild conditions . These binding interactions and enzyme modulations illustrate the compound’s complex mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under specific conditions, but it can degrade when exposed to water or other reactive substances . Long-term studies have shown that this compound can have sustained effects on cellular functions, although these effects may diminish over time as the compound degrades . Understanding these temporal effects is crucial for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can participate in the synthesis of thioamide structures and other derivatives, impacting the overall metabolic processes within cells
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical experiments and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research . By elucidating these localization mechanisms, researchers can better harness the potential of this compound in various applications.
Propiedades
IUPAC Name |
isothiocyanato(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTUPERVRFLGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062307 | |
| Record name | Isothiocyanatotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2290-65-5 | |
| Record name | Isothiocyanatotrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2290-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, isothiocyanatotrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isothiocyanatotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethylsilyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK38S9F7MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (Trimethylsilyl)isothiocyanate?
A1: The molecular formula of this compound is C4H9NSSi, and its molecular weight is 131.28 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques. One study employed electron diffraction to determine its molecular structure. [] NMR spectroscopy, particularly 13C NMR, has been used to confirm the formation and study the decomposition of this compound derivatives. [] Additionally, mass spectrometry data is often used to analyze the products of reactions involving this compound. [, , ]
Q3: What is the primary mode of action of this compound in chemical reactions?
A3: this compound acts primarily as an electrophilic reagent, with the carbon atom of the isothiocyanate group (NCS) being the electrophilic center. It readily reacts with nucleophiles, such as amines, alcohols, and thiols, to form a variety of nitrogen- and sulfur-containing compounds.
Q4: How does this compound enable the synthesis of thiocyanates?
A4: While this compound primarily forms isothiocyanates, it can also lead to thiocyanates. The reaction of organic halides with this compound can produce both thiocyanates and isothiocyanates. The ratio of these isomers depends on the reaction conditions and the nature of the organic halide. []
Q5: Can you elaborate on the use of this compound in heterocycle synthesis?
A5: this compound is a valuable reagent in the synthesis of various heterocycles, particularly nitrogen and sulfur-containing rings. For example, it reacts with 2-aza-1,3-dienes to yield 1,2-dihydropyrimidine-4(3H)-thiones, which can be further transformed into 1H-1,4-diazepine-7(6H)-thiones. [] Additionally, it facilitates the synthesis of 2-aminothiazoles via multicomponent reactions with α-bromocarbonyl compounds and amines. []
Q6: What are some examples of difunctionalization reactions involving this compound?
A6: this compound participates in alkene difunctionalization reactions when combined with hypervalent iodine reagents like 1-chloro-1,2-benziodoxol-3-(1H)-one (1). This combination enables chlorothiocyanation, where chlorine adds to the benzylic position and the thiocyanate group adds to the terminal carbon of the alkene. []
Q7: How is this compound used in peptide chemistry?
A7: this compound is employed in C-terminal peptide sequencing. It reacts with the carboxyl group of the C-terminal amino acid to form a peptidylthiohydantoin, which can then be cleaved to identify the amino acid. [, ] This method has proven valuable in analyzing peptides like Schizophrenia-related peptide (Thr-Val-Leu). []
Q8: What is the role of this compound in synthesizing fullerene derivatives?
A8: this compound reacts with fullerene epoxide C60(O)(OOtBu)4, leading to the formation of the isothiocyanate derivative C60(NCS)(OH)(OOtBu)4. This derivative can be further transformed into a fullerene-fused tetrahydrothiazolidin-2-one ring using alumina. []
Q9: Have there been any computational studies on this compound?
A9: Density functional theory (DFT) calculations were employed to study the mechanism of conjugate isothiocyanation of enones with this compound. These calculations provided insights into the competing cationic and anionic pathways, highlighting the role of protic solvents in accelerating the reaction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1198578.png)
![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
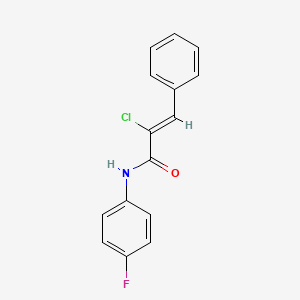
![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)
![N-(1-ethylpropyl)-4-[5-[4-[N-(1-ethylpropyl)carbamimidoyl]phenyl]-2-furyl]benzamidine](/img/structure/B1198586.png)

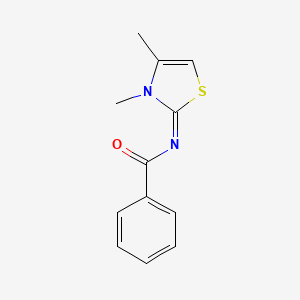

![5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1198590.png)
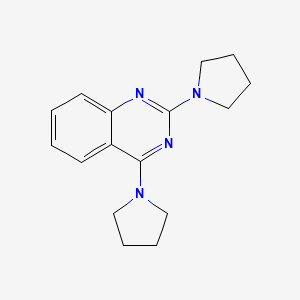
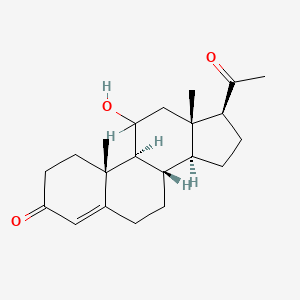
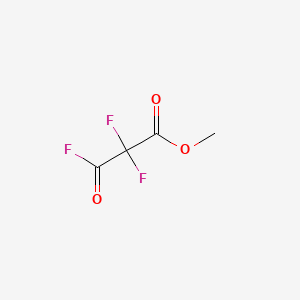
![Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1198597.png)
